molecular formula C23H21NO4 B14310661 2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid CAS No. 116464-24-5

2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid

Cat. No.: B14310661
CAS No.: 116464-24-5
M. Wt: 375.4 g/mol
InChI Key: KDBYXRFWSXHLFJ-UHFFFAOYSA-N
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Description

2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid is a complex organic compound that features both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base to form a chalcone intermediate.

    Amination: The chalcone intermediate is then reacted with 2-aminobenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings can also participate in π-π interactions with aromatic amino acids in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the additional aromatic ring and amine group.

    2-Aminobenzoic acid (Anthranilic acid): Similar structure but lacks the hydroxyl and additional aromatic ring.

    2-{[1-(2-Hydroxyphenyl)-3-oxopropyl]amino}benzoic acid: Similar structure but lacks the methyl group on the aromatic ring.

Uniqueness

2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as the additional aromatic ring with a methyl substituent. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

116464-24-5

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[1-(2-hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino]benzoic acid

InChI

InChI=1S/C23H21NO4/c1-15-8-2-3-9-16(15)22(26)14-20(17-10-5-7-13-21(17)25)24-19-12-6-4-11-18(19)23(27)28/h2-13,20,24-25H,14H2,1H3,(H,27,28)

InChI Key

KDBYXRFWSXHLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(C2=CC=CC=C2O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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